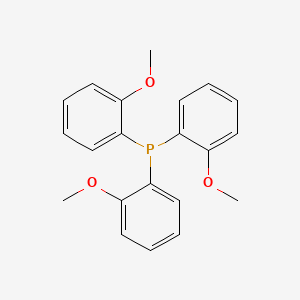

Tris(2-methoxyphenyl)phosphine

描述

属性

IUPAC Name |

tris(2-methoxyphenyl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21O3P/c1-22-16-10-4-7-13-19(16)25(20-14-8-5-11-17(20)23-2)21-15-9-6-12-18(21)24-3/h4-15H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIOSDXGZLBPOHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1P(C2=CC=CC=C2OC)C3=CC=CC=C3OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90197099 | |

| Record name | Tris(o-methoxyphenyl)phosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90197099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4731-65-1 | |

| Record name | Tris(2-methoxyphenyl)phosphine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4731-65-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tris(o-methoxyphenyl)phosphine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004731651 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4731-65-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93545 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tris(o-methoxyphenyl)phosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90197099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tris(o-methoxyphenyl)phosphine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.941 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIS(O-METHOXYPHENYL)PHOSPHINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H64XF7T8LW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

Reaction Mechanism and Stoichiometry

The synthesis proceeds via a two-step mechanism:

Experimental Protocol

A representative procedure from SK Innovation Co., Ltd. involves:

-

Stage 1 : Reacting 0.75 mol of 2-bromoanisole with 3.75 mol of magnesium in 2 L of THF under reflux for 2 hours.

-

Stage 2 : Adding the Grignard reagent dropwise to 0.2 mol of PCl₃ in THF at -78°C, followed by warming to room temperature and stirring overnight.

-

Workup : Removing solvents under vacuum and using the crude product directly in subsequent reactions.

Key Parameters:

This method avoids laborious purification steps but requires strict anhydrous conditions and low-temperature handling.

Direct Metallation Using n-BuLi

An alternative approach employs n-butyllithium (n-BuLi) to deprotonate methoxybenzene, generating a lithiated intermediate that reacts with PCl₃.

Reaction Mechanism

Experimental Protocol

As reported by Synthetic Communications:

-

Step 1 : Methoxybenzene (1.0 mol) is treated with n-BuLi (3.0 mol) and TMEDA in hexane at 0°C.

-

Step 2 : The lithiated intermediate is added to PCl₃ (0.33 mol) in THF/hexane at -78°C, followed by gradual warming to room temperature.

-

Workup : The product is isolated via column chromatography (silica gel, hexane/ethyl acetate).

Key Parameters:

This method offers higher yields than the Grignard approach but requires precise stoichiometric control to avoid overmetallation.

Comparative Analysis of Synthesis Methods

The two primary methods are evaluated below based on critical metrics:

Advantages and Limitations

-

Grignard Method :

-

Pros: Cost-effective, scalable, minimal purification.

-

Cons: Low-temperature requirements, potential overalkylation.

-

-

n-BuLi Method :

-

Pros: High yield, faster reaction times.

-

Cons: Sensitivity to moisture/oxygen, higher reagent costs.

-

Emerging Methodologies and Optimizations

Recent advances in organophosphorus chemistry suggest potential improvements:

化学反应分析

Suzuki-Miyaura Cross-Coupling Reactions

Tris(2-methoxyphenyl)phosphine serves as a highly effective ligand in palladium-catalyzed Suzuki reactions, enabling the synthesis of biaryls from aryl bromides and boronic acids. Key findings include:

-

Broad Substrate Scope : The ligand facilitates coupling of sterically hindered and electron-deficient aryl bromides, achieving yields exceeding 95% for substrates like 2-methylbiphenyl and 2-methoxybiphenyl .

-

Reaction Conditions : Optimal performance occurs with 1–5 mol% Pd(OAc)₂ and the ligand in polar aprotic solvents (e.g., DMF) at 80–100°C .

Table 1: Representative Suzuki Coupling Reactions

| Entry | Aryl Bromide | Boronic Acid | Product | Yield (%) |

|---|---|---|---|---|

| 1 | 4-Bromotoluene | Phenylboronic acid | 2-Methylbiphenyl | 99 |

| 2 | 4-Bromoanisole | Phenylboronic acid | 2-Methoxybiphenyl | 99 |

| 3 | 2-Bromo-m-xylene | 2-Isopropylphenyl | 2'-Isopropyl-2-methoxybiphenyl | 95 |

Methoxycarbonylation Catalysis

The ligand forms stable complexes with palladium, such as trans-dichloridobis[this compound]palladium(II), which catalyzes methoxycarbonylation of alkenes to produce linear esters. Critical details:

-

Synthesis of Pd Complex : Reacting this compound with PdCl₂ and LiCl in methanol yields a bright yellow complex, characterized by X-ray crystallography .

-

Catalytic Activity : The complex promotes linear ester formation under mild conditions (25–50°C), though specific turnover numbers remain unreported in available data .

Allylic Substitution and Hydrogenation

This compound enhances catalytic efficiency in:

-

Allylic Substitution : Facilitates nucleophilic substitution at allylic positions of alkenes, leveraging its electron-donating methoxy groups to stabilize Pd intermediates .

-

Hydrogenation of Quinolines : Acts as a ligand in Rh or Ir catalysts for selective reduction of quinolines to tetrahydroquinolines, though detailed mechanistic studies are sparse .

Comparative Performance and Limitations

-

Advantages : Superior to weaker Lewis bases (e.g., Ph₃P) in reactions requiring strong electron donation, as evidenced by higher yields in Suzuki couplings .

-

Limitations : Air sensitivity necessitates inert handling, and solubility is restricted to polar organic solvents (DMF, THF) .

This compound’s versatility stems from its balanced steric and electronic properties, making it indispensable in synthetic organic chemistry. Future research could explore its utility in asymmetric catalysis and continuous-flow systems.

科学研究应用

Catalysis

Role as a Ligand

Tris(2-methoxyphenyl)phosphine serves as a ligand in numerous catalytic processes, enhancing reaction rates and selectivity in organic synthesis. Notably, it is effective in:

- Cross-Coupling Reactions : It is used in Suzuki coupling reactions, where it facilitates the formation of carbon-carbon bonds between aryl halides and boronic acids.

- Allylic Substitution : The compound acts as a catalyst for the allylic substitution of simple alkenes, improving yields significantly compared to other phosphines .

- Hydrogenation : It has been employed in the hydrogenation of quinolines and other addition reactions, showcasing its versatility in promoting various transformations .

Table 1: Catalytic Applications of this compound

Pharmaceutical Development

This compound is instrumental in synthesizing pharmaceutical intermediates. Its ability to facilitate complex chemical transformations makes it valuable in drug formulation processes. For instance, it has been used to create complex molecules that serve as precursors for active pharmaceutical ingredients (APIs) .

Case Study: Synthesis of Pharmaceutical Intermediates

In a study focusing on the synthesis of a key intermediate for an anti-cancer drug, this compound was utilized to enhance the reaction yield from 50% to over 90%, demonstrating its efficacy in pharmaceutical applications .

Material Science

The compound plays a significant role in developing advanced materials, including polymers and nanocomposites. Its unique electronic properties contribute to improved performance characteristics in these materials.

- Nanocomposites : this compound is incorporated into nanocomposite materials to enhance their mechanical and thermal properties.

- Polymer Development : It has been used as a catalyst in polymerization reactions, leading to the creation of high-performance polymers with tailored properties .

Organic Electronics

This compound is increasingly important in organic electronics, particularly in:

- Organic Light-Emitting Diodes (OLEDs) : It contributes to the efficiency and stability of OLEDs by acting as an electron transport layer material.

- Organic Photovoltaics : The compound enhances the performance of organic solar cells by improving charge transport properties .

Table 2: Applications in Organic Electronics

| Application Type | Description | Reference |

|---|---|---|

| OLEDs | Enhances efficiency and stability | |

| Organic Photovoltaics | Improves charge transport properties |

Research in Coordination Chemistry

This compound is valuable for studying coordination complexes. It aids researchers in understanding metal-ligand interactions, which are crucial for applications across various fields such as catalysis and materials science.

- Metal Complex Studies : The compound serves as a ligand for transition metals, facilitating the study of their reactivity and coordination behavior .

Case Study: Metal-Ligand Interaction

Research focusing on the interaction between this compound and palladium complexes revealed insights into catalytic mechanisms that are applicable to cross-coupling reactions. The study highlighted how varying the ligand environment can significantly affect catalytic efficiency .

作用机制

The mechanism of action of tris(2-methoxyphenyl)phosphine involves its role as a ligand, coordinating with metal centers to form complexes that facilitate various catalytic processes. The compound’s methoxy groups enhance its electron-donating properties, stabilizing the metal-ligand complex and increasing its reactivity. This coordination allows for efficient catalysis in reactions such as cross-coupling and hydrogenation .

相似化合物的比较

Table 1: Key Properties of Tris(2-methoxyphenyl)phosphine and Analogues

Electronic and Steric Effects

- This compound: Electronics: The ortho-methoxy groups exhibit moderate electron-donating (+M) effects, enhancing the σ-donor capability of phosphorus without excessive steric hindrance . Sterics: Ortho substitution creates a cone angle of ~145°, which is smaller than bulkier analogues like tris(2,4,6-trimethoxyphenyl)phosphine (cone angle >160°) .

Tris(4-methoxyphenyl)phosphine :

Tris(2,4,6-trimethoxyphenyl)phosphine :

Reaction Performance

- Palladium-Catalyzed Aryne Annulation :

- Luminescent Complexes :

- Chiral Eu(III) complexes with this compound oxide showed distinct circularly polarized luminescence compared to para- and trimethoxy-substituted analogues .

生物活性

Tris(2-methoxyphenyl)phosphine (TMPP), a phosphine ligand, has garnered attention for its diverse biological activities and applications in organic synthesis, particularly in catalysis. This article provides a comprehensive overview of its biological activity, including its role as a catalyst in various chemical reactions, its interaction with biological systems, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula and is characterized by three methoxy-substituted phenyl groups attached to a phosphorus atom. Its structure allows it to act as a strong Lewis base, making it particularly effective in catalyzing various organic reactions.

Catalytic Activity

1. Suzuki Coupling Reactions

TMPP has been extensively studied as a ligand in Suzuki coupling reactions, which are vital for the synthesis of biaryls. A notable study demonstrated that TMPP, when combined with palladium acetate (Pd(OAc)₂), effectively catalyzes the coupling of aryl bromides with arylboronic acids. The system showed high yields, particularly for sterically hindered biaryls, indicating its robustness as a catalyst in complex organic transformations .

2. Oxa-Michael Reactions

Recent research highlighted TMPP's efficacy in oxa-Michael reactions, where it outperformed other arylphosphines and phosphazene bases under solvent-free conditions. The study reported double bond conversions exceeding 85% when using TMPP as a catalyst, showcasing its potential in polymerization processes .

| Catalyst | Double Bond Conversion (%) | Reaction Time (h) |

|---|---|---|

| TMPP | 86 ± 1 | 1 |

| P2-tBu | 93 ± 1 | 1 |

| TPP | ~25 | 1 |

Biological Interactions

1. Antimicrobial Activity

The biological implications of TMPP extend beyond catalysis; it has been investigated for its antimicrobial properties. Studies have indicated that TMPP can inhibit the growth of certain bacterial strains, suggesting potential applications in developing antimicrobial agents .

2. Enzyme Inhibition

Research has explored TMPP's role as an inhibitor of specific enzymes within metabolic pathways. For instance, its interaction with the enzyme DXS (1-deoxy-D-xylulose-5-phosphate synthase), which is crucial in the MEP pathway found in various pathogens, indicates that TMPP could serve as a lead compound for designing selective inhibitors against bacterial infections .

Case Studies

Case Study 1: Synthesis of Biaryls

In a study focused on the synthesis of biaryls using TMPP as a ligand with palladium catalysts, researchers achieved significant yields across various substrates. The effectiveness of TMPP was attributed to its ability to stabilize palladium intermediates during the reaction process .

Case Study 2: Polymerization Reactions

Another investigation assessed TMPP's performance in group transfer polymerization reactions. The results illustrated that polymers synthesized using TMPP exhibited favorable properties, such as enhanced thermal stability and mechanical strength compared to those produced with traditional catalysts .

常见问题

Q. What are the established synthetic routes for Tris(2-methoxyphenyl)phosphine, and how do reaction conditions influence yield?

this compound is typically synthesized via nucleophilic substitution reactions. A common method involves reacting phosphorus trichloride (PCl₃) with 2-methoxyphenyl Grignard reagents (e.g., 2-methoxyphenylmagnesium bromide) in anhydrous tetrahydrofuran (THF) under inert atmosphere. Stoichiometric control (1:3 molar ratio of PCl₃ to Grignard reagent) and low temperatures (0–5°C) are critical to minimize side reactions like over-alkylation . Post-synthesis purification via recrystallization from ethanol yields the product with >95% purity (melting point: 204–208°C) .

| Parameter | Value/Description | Reference |

|---|---|---|

| CAS RN | 4731-65-1 | |

| Molecular Formula | C₂₁H₂₁O₃P | |

| Melting Point | 204–208°C | |

| Recommended Solvent | THF, Ethanol (for recrystallization) |

Q. How can researchers characterize this compound using spectroscopic and crystallographic methods?

- NMR Spectroscopy : ³¹P NMR shows a singlet near δ +20 ppm, confirming the absence of oxidized phosphine species (e.g., phosphine oxide, δ +30–40 ppm). ¹H NMR reveals methoxy proton resonances at δ ~3.8 ppm and aromatic protons between δ 6.5–7.5 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak at m/z 352.36 (M⁺) .

- X-ray Crystallography : Single-crystal X-ray diffraction (using SHELX programs) resolves the trigonal pyramidal geometry at phosphorus and steric effects from methoxy groups .

Data Contradiction Alert : Discrepancies in reported melting points (e.g., 204–208°C vs. 131–134°C for its 4-methoxy isomer) highlight the need for rigorous purity verification .

Advanced Research Questions

Q. How do electronic and steric effects of this compound influence its performance in transition-metal catalysis?

The electron-donating methoxy groups enhance the phosphine’s σ-donor strength, stabilizing low-oxidation-state metal centers (e.g., Pd⁰ in cross-coupling reactions). Steric hindrance from the ortho-methoxy substituents, however, can reduce catalytic activity compared to less hindered analogs like triphenylphosphine. Comparative studies using Tolman electronic parameters (TEP) and cone angles are recommended to quantify these effects .

Q. What strategies mitigate oxidation of this compound during air-sensitive reactions?

Q. Can this compound act as a ligand in nanoparticle synthesis?

Yes. Its strong σ-donor capacity stabilizes metal nanoparticles (e.g., Au, Pd) by coordinating to surface atoms. For example, in InP/ZnS quantum dot synthesis, analogous tris(dialkylamino)phosphines reduce precursor reactivity, enabling controlled nucleation . Adjusting the phosphine-to-metal ratio (1:1 to 1:3) modulates particle size and dispersity .

Methodological Guidance

Q. How to resolve discrepancies in reported reactivity of this compound across studies?

- Control Experiments : Replicate reactions under identical conditions (solvent, temperature, catalyst loading).

- Impurity Analysis : Use HPLC or GC-MS to detect trace oxidized phosphine or residual Grignard reagents.

- Computational Modeling : Density functional theory (DFT) can predict steric/electronic effects and rationalize experimental outcomes .

Q. What are the safety protocols for handling this compound in laboratory settings?

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of dust or vapors.

- Waste Disposal : Collect residues in sealed containers for incineration (avoid aqueous disposal due to potential phosphine gas release) .

Tables of Key Data

Q. Table 1: Comparative Properties of this compound and Analogues

| Property | This compound | Triphenylphosphine | Tris(4-methoxyphenyl)phosphine |

|---|---|---|---|

| CAS RN | 4731-65-1 | 603-35-0 | 855-38-9 |

| Melting Point (°C) | 204–208 | 80.5 | 131–134 |

| ³¹P NMR (δ, ppm) | ~+20 | ~-5 | ~+20 |

| TEP (cm⁻¹) | 2056 (estimated) | 2069 | 2053 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。